(R)-2-(Propylamino)propan-1-OL hydrochloride
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Overview
Description
(R)-2-(Propylamino)propan-1-OL hydrochloride, is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Propylamino)-1-propanol hydrochloride typically involves the reaction of ®-propylene oxide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(Propylamino)-1-propanol hydrochloride is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Propylamino)-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
(2R)-2-(Propylamino)-1-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Propylamino)-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-(Propylamino)-1-propanol hydrochloride include:
- (S)-2-(Propylamino)-1-propanol hydrochloride
- 2-(Methylamino)-1-propanol hydrochloride
- 2-(Ethylamino)-1-propanol hydrochloride
Uniqueness
What sets (2R)-2-(Propylamino)-1-propanol hydrochloride apart from these similar compounds is its specific stereochemistry, which imparts unique biological and chemical properties. This stereochemistry is crucial for its effectiveness as a chiral building block and its interactions with molecular targets .
Properties
IUPAC Name |
(2R)-2-(propylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-4-7-6(2)5-8;/h6-8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWCXUFYMYCVCS-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H](C)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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